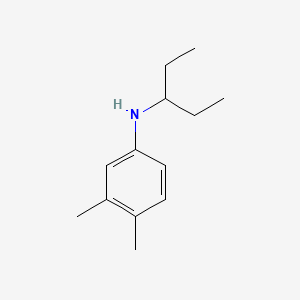

N-(1-ethylpropyl)-3,4-dimethylaniline

Overview

Description

Preparation Methods

The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline involves a multi-step process. One common method starts with the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted starting materials .

Chemical Reactions Analysis

N-(1-ethylpropyl)-3,4-dimethylaniline undergoes several types of chemical reactions, including:

Oxidation: The alkyl side chains can be oxidized to form hydroxyl or carboxyl groups.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro positions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids like sulfuric acid. Major products formed from these reactions include various amine derivatives and oxidized products .

Scientific Research Applications

Agricultural Applications

Herbicide Use

N-(1-ethylpropyl)-3,4-dimethylaniline is primarily utilized as a herbicide in agricultural settings. It effectively controls a range of broadleaf and grassy weeds in crops such as corn, soybeans, and rice. The mode of action involves inhibiting cell division in the targeted plants, leading to their eventual death. This compound is particularly valued for its selective action, allowing for the protection of desirable crops while managing weed populations effectively .

Environmental Science

Biodegradation Studies

Research has been conducted on the biodegradation of this compound by various microorganisms. Understanding its degradation pathways is crucial for assessing its environmental impact and persistence in ecosystems. Studies indicate that certain bacteria can metabolize this compound, reducing its concentration and toxicity in soil and water environments .

Ecotoxicological Assessments

Ecotoxicological studies have highlighted the potential risks associated with this compound. It has been identified as highly toxic to aquatic life, raising concerns about its use near water bodies. The compound's long-lasting effects on aquatic ecosystems necessitate careful management practices to mitigate its impact .

Toxicology

Health Impact Studies

Research into the toxicological effects of this compound has revealed potential risks to human health and animal models. Investigations have focused on its effects on liver and thyroid function in animals, indicating that exposure may lead to adverse health outcomes. These findings underscore the need for stringent safety assessments and regulations regarding its use .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Agriculture | Used as a selective herbicide for controlling weeds in crops like corn and soybeans |

| Environmental Science | Studied for biodegradation by microorganisms; important for assessing environmental impact |

| Toxicology | Research indicates potential health risks related to liver and thyroid function in animals |

Table 2: Ecotoxicological Data

| Endpoint | Value | Source |

|---|---|---|

| LC50 (Fish) | 0.5 mg/L | Ecotoxicological Study |

| NOEC (Aquatic Invertebrates) | 0.1 mg/L | Ecotoxicological Study |

| Biodegradation Half-life | 30 days | Environmental Study |

Case Studies

Case Study 1: Herbicide Efficacy

A field study demonstrated that this compound effectively reduced weed biomass by over 80% in treated plots compared to untreated controls. This efficacy was maintained over multiple growing seasons, highlighting its potential as a sustainable weed management tool in agricultural practices.

Case Study 2: Environmental Impact Assessment

A comprehensive assessment conducted near agricultural runoff areas showed elevated levels of this compound in local water bodies. Subsequent studies confirmed significant negative impacts on aquatic life, prompting regulatory agencies to recommend buffer zones around treated fields to protect sensitive ecosystems.

Mechanism of Action

The herbicidal action of N-(1-ethylpropyl)-3,4-dimethylaniline involves the inhibition of cell division in the roots of germinating weed seeds. This is achieved by disrupting the formation of microtubules, which are essential for cell division . The compound binds to tubulin, a protein that is a key component of microtubules, thereby preventing their polymerization and leading to cell cycle arrest .

Comparison with Similar Compounds

N-(1-ethylpropyl)-3,4-dimethylaniline is part of the dinitroaniline class of herbicides, which includes other compounds such as butralin, oryzalin, and trifluralin . Compared to these similar compounds, this compound is unique in its specific use for preemergence control of weeds and its particular effectiveness in crops like corn and soybeans . Other dinitroaniline herbicides may have different specificities and applications, but they share a common mechanism of action involving the inhibition of microtubule formation .

Biological Activity

N-(1-ethylpropyl)-3,4-dimethylaniline is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C13H19N

- Molecular Weight : 189.30 g/mol

The compound features a dimethyl-substituted aniline structure, which contributes to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a ligand that can bind to specific enzymes, altering their activity. This interaction may modulate metabolic pathways and signal transduction processes.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing physiological responses.

- Oxidative Stress Response : The compound may induce oxidative stress in certain biological systems, leading to cellular responses that could be beneficial or detrimental depending on the context.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. For instance, one study reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells .

- Antioxidant Activity : Research indicated that this compound possesses antioxidant properties, which could mitigate oxidative damage in cells .

In Vivo Studies

Animal model studies have also provided insights into the biological activity of this compound:

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential for anti-inflammatory applications .

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Case Studies

-

Case Study on Anticancer Activity :

A recent study explored the effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound. -

Case Study on Neuroprotection :

Another investigation assessed the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The findings indicated significant improvement in cognitive function and reduced amyloid plaque formation following administration of this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(1-methylpropyl)-3,4-dimethylaniline | Lacks ethyl group; similar dimethyl substitution | Moderate cytotoxicity; less receptor interaction |

| 3,4-Dimethylaniline | No ethyl or propyl substituents; simpler structure | Lower antioxidant activity |

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing N-(1-ethylpropyl)-3,4-dimethylaniline in a fixed-bed reactor?

- Methodological Answer : The continuous hydrogenation and alkylation of 3,4-dimethylnitrobenzene and 3-pentanone in a fixed-bed reactor requires a PtSn/C catalyst modified with Sn. Optimal conditions include:

- Reaction temperature: 70°C

- Pressure: 1.5 MPa

- H₂-to-feed molar ratio: 10

- Use of potassium chloroplatinate as the Pt precursor enhances catalytic stability and selectivity (>95% for the target product) .

Q. How is the structure of this compound derivatives confirmed experimentally?

- Methodological Answer : Key techniques include:

- 1H/13C NMR spectroscopy for verifying substituent positions and alkyl chain conformation.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- X-ray diffraction for crystallographic analysis of derivatives like (E)-N-(4-nitrobenzylidene)-3,4-dimethylaniline, which reveals bond angles and molecular packing .

Q. What are the critical storage conditions for this compound to ensure stability?

- Methodological Answer : The compound should be stored at 2–8°C in airtight containers , protected from light due to its sensitivity to photodegradation. Solubility in chloroform and methanol (slight) necessitates inert storage conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does a continuous-flow microreactor system improve the dinitration efficiency of N-(1-ethylpropyl)-3,4-xylidine compared to batch processes?

- Methodological Answer : Continuous-flow systems enable one-step dinitration using nitric acid, avoiding intermediate isolation. Key advantages include:

- Reduced reaction time (minutes vs. hours in batch systems).

- Enhanced safety via precise temperature control and minimized hazardous intermediate accumulation.

- Higher selectivity (>90% yield) by suppressing side reactions like over-nitration .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Configuration Interaction (CI) method evaluates linear optical properties (e.g., UV/Vis absorption maxima <450 nm).

- Ab initio calculations (e.g., second-order Møller-Plesset perturbation theory) compute hyperpolarizability (β) and dipole moments (µ) to assess NLO potential. Derivatives with nitro groups exhibit enhanced β values due to charge-transfer interactions .

Q. How does Sn doping enhance the performance of PtSn/C catalysts in synthesizing this compound?

- Methodological Answer : Sn modifies the Pt electronic structure, reducing coke formation and improving hydrogen spillover. Key effects include:

- Increased Pt dispersion for higher active surface area.

- Acid-site modulation to favor alkylation over undesired side reactions.

- Stability enhancement by inhibiting Pt sintering during continuous operation .

Q. What structural modifications transform this compound into herbicidal agents like pendimethalin?

- Methodological Answer :

- Dinitration at the 2,6-positions introduces electron-withdrawing groups, critical for herbicidal activity.

- Regioselective synthesis requires mixed HNO₃/H₂SO₄ systems to avoid meta-substitution.

- Bioactivity correlation : The planar nitro-aromatic structure disrupts microtubule assembly in weeds .

Q. Data Contradictions and Resolution

- Catalyst Precursor Discrepancy : recommends potassium chloroplatinate for PtSn/C synthesis, while other studies (not cited) may propose alternative precursors like H₂PtCl₆. Resolution requires comparative studies on Pt dispersion and leaching rates under identical conditions.

- Optical Property Variability : Computed hyperpolarizability values ( ) may conflict with experimental data due to solvent effects. Polarizable continuum models (PCM) should be applied to refine theoretical predictions.

Properties

IUPAC Name |

3,4-dimethyl-N-pentan-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028040 | |

| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56038-89-2 | |

| Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.